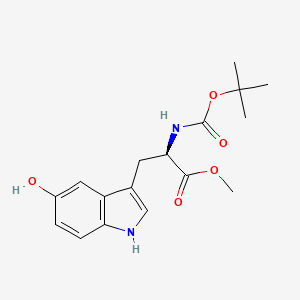

![molecular formula C10H17NO4S B567298 Éster tert-butílico del ácido 1,1-dioxo-1-tia-6-azaspiro[3.3]heptano-6-carboxílico CAS No. 1223573-25-8](/img/structure/B567298.png)

Éster tert-butílico del ácido 1,1-dioxo-1-tia-6-azaspiro[3.3]heptano-6-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

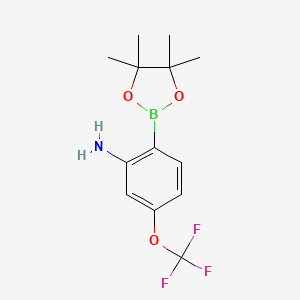

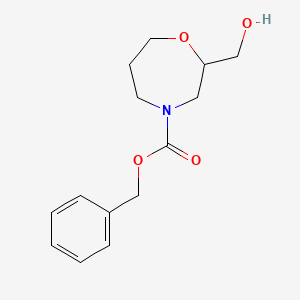

“1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester” is a heterocyclic organic compound . It has a molecular weight of 247.31 and a molecular formula of C10H17NO4S . The IUPAC name for this compound is "tert-butyl 1,1-dioxo-1$l^{6}-thia-6-azaspiro[3.3]heptane-6-carboxylate" .

Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic system, which is a system of two rings connected by one common atom . The structure also includes a sulfur atom, a nitrogen atom, and an ester group . The exact mass of the compound is 247.08800 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.31 and a molecular formula of C10H17NO4S . It has 4 hydrogen bond acceptors and 0 hydrogen bond donors .Aplicaciones Científicas De Investigación

- Importancia: Estas estructuras espirocíclicas tienen propiedades únicas y se pueden utilizar como precursores para sintetizar moléculas complejas en el descubrimiento de fármacos y la ciencia de los materiales .

- Ejemplo específico: Desempeña un papel en la creación de antagonistas de CXCR2 penetrantes en el SNC, que tienen aplicaciones potenciales en el tratamiento de trastornos desmielinizantes del sistema nervioso central (SNC) .

- Uso potencial: Los investigadores pueden utilizarlo para construir bloques de construcción novedosos y altamente funcionalizados para el desarrollo de fármacos y otras aplicaciones .

- Estrategias de síntesis: Los investigadores han explorado enfoques paso a paso para construir anillos de ciclobutano relacionados a partir de precursores adecuados .

Bloques de construcción espirocíclicos

Síntesis farmacéutica

Bloques de construcción heterocíclicos

Química sintética

Reactivos de investigación

Mecanismo De Acción

The mechanism of action of 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester is not fully understood. However, it is believed that the molecule acts as a Lewis acid, forming covalent bonds with the substrate molecules. This allows for the formation of a new molecule, which can then be used as a building block in the synthesis of novel compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester are not well understood. However, it has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. In addition, 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester has been found to act as an antioxidant, protecting cells from oxidative damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester has several advantages for use in laboratory experiments. It is a relatively inexpensive molecule and can be easily synthesized in the laboratory. In addition, it is relatively stable, making it suitable for use in a variety of experiments. However, 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester is a relatively large molecule and may not be suitable for use in certain experiments, such as those involving small molecules.

Direcciones Futuras

There are several potential future directions for the research on 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester. One potential direction is to further investigate its potential as a drug target. Another direction is to explore its potential applications in the fields of nanotechnology and drug delivery systems. Additionally, further research could be done to investigate its potential as an antioxidant and its ability to reduce the size of nanoparticles. Finally, further research could be done to explore its potential applications in the synthesis of novel compounds.

Métodos De Síntesis

1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester can be synthesized using a variety of methods. The most common method is the reaction of thiaheptan-3-one with tert-butyl bromide in the presence of a strong base such as sodium hydride. This reaction produces a tert-butyl ester of 1,1-dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid (1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester). Other methods of synthesis include the reaction of thiaheptan-3-one with an alkyl halide, such as ethyl bromide, in the presence of a strong base.

Propiedades

IUPAC Name |

tert-butyl 1,1-dioxo-1λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-6-10(7-11)4-5-16(10,13)14/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDSKGRMNPTITH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719154 |

Source

|

| Record name | tert-Butyl 1,1-dioxo-1lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1223573-25-8 |

Source

|

| Record name | tert-Butyl 1,1-dioxo-1lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)

![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)

![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)